molecular formula C13H20N4 B13277018 (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

Cat. No.: B13277018
M. Wt: 232.32 g/mol
InChI Key: FYSFHDASWNSUHY-UHFFFAOYSA-N
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Description

(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is a chemical compound with the molecular formula C₁₃H₂₀N₄ and a molecular weight of 232.32 g/mol . This compound is known for its unique structure, which includes a hexyl group and a triazolopyridine moiety. It is primarily used for research purposes in various scientific fields.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)hexan-2-amine

InChI

InChI=1S/C13H20N4/c1-3-4-7-11(2)14-10-13-16-15-12-8-5-6-9-17(12)13/h5-6,8-9,11,14H,3-4,7,10H2,1-2H3

InChI Key

FYSFHDASWNSUHY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)NCC1=NN=C2N1C=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most common synthetic approach includes:

  • Step 1: Formation of thetriazolo[4,3-a]pyridine core
    This step typically involves cyclization reactions starting from pyridine derivatives and hydrazine or hydrazine-like precursors. For example, 2-hydrazinylpyridines react with appropriate electrophilic partners (e.g., chloroethynylphosphonates or halogenated alkynes) under mild conditions, often in the presence of a base such as potassium carbonate, to form the fused triazolo ring system with high selectivity and yield.

  • Step 2: Introduction of the methylene linker
    The 3-position of the triazolopyridine is functionalized with a methylene group, often via halomethylation or by using chloromethyl derivatives, enabling further nucleophilic substitution.

  • Step 3: Alkylation with hexan-2-amine
    The key step involves nucleophilic substitution where hexan-2-amine reacts with the triazolopyridine methylene halide intermediate. This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under basic conditions (e.g., potassium carbonate) to facilitate substitution and formation of the target amine compound.

  • Step 4: Purification
    The crude product is purified by recrystallization (commonly ethanol/water mixtures) or chromatographic techniques (silica gel column chromatography) to achieve high purity (>95%).

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Cyclization 2-Hydrazinylpyridine + chloroethynyl derivatives, K₂CO₃, room temp High selectivity, almost quantitative yield
2 Halomethylation Halomethylating agents (e.g., chloromethyl methyl ether), acid/base catalysts Generates reactive methylene intermediate
3 Nucleophilic substitution Hexan-2-amine, K₂CO₃, DMF, 50-80 °C Efficient alkylation to form final amine
4 Purification Recrystallization or silica gel chromatography Ensures product purity and removal of side products

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
    Proton (¹H) and carbon (¹³C) NMR confirm the presence of the hexan-2-yl group and the triazolopyridine moiety. Key signals include methylene protons adjacent to nitrogen (δ 2.8–3.2 ppm) and aromatic protons of the fused heterocycle.

  • Mass Spectrometry (MS)
    High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₃H₂₀N₄ with expected molecular ion peaks.

  • X-ray Crystallography
    When crystals are available, X-ray diffraction can confirm the stereochemistry and fused ring system structure.

Research Discoveries Related to Preparation

  • The cyclization step forming the triazolo[4,3-a]pyridine ring has been optimized to minimize by-products such as amidines and amides, which are common in related reactions with 2-aminopyridines.

  • The nucleophilic substitution with hexan-2-amine exhibits high regioselectivity, favoring substitution at the methylene halide site without affecting the triazolopyridine core.

  • Variations in solvent and base have been studied to improve yields and reduce reaction times, with polar aprotic solvents and mild bases proving most effective.

  • Purification methods have been refined to achieve high purity suitable for biological testing, critical for medicinal chemistry applications.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome/Notes
Formation of triazolopyridine core 2-Hydrazinylpyridine + chloroethynyl derivatives, K₂CO₃, RT High yield, selective cyclization
Methylene functionalization Halomethylating agents, acid/base catalysts Reactive intermediate for amine substitution
Alkylation with hexan-2-amine Hexan-2-amine, K₂CO₃, DMF, 50-80 °C Efficient nucleophilic substitution
Purification Recrystallization or silica gel chromatography >95% purity for research applications

Chemical Reactions Analysis

(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridine derivatives exhibit antimicrobial properties. Studies have shown that (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine demonstrates significant activity against various bacterial strains. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of triazole derivatives, noting that similar compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive bacteria .

Anticancer Properties

The triazole ring is recognized for its role in anticancer drug development. Compounds with this structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

  • Case Study : In vitro studies have shown that derivatives of triazolo-pyridine can inhibit cell proliferation in various cancer cell lines, leading to further exploration of this compound as a potential anticancer agent .

Neurological Applications

Recent research highlights the potential neuroprotective effects of triazole-containing compounds. The unique interactions of these compounds with neurotransmitter systems may offer therapeutic benefits for neurodegenerative diseases.

  • Case Study : A study investigating the neuroprotective effects of triazole derivatives indicated that these compounds could mitigate oxidative stress in neuronal cells, suggesting potential applications in treating disorders like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound has been explored through various methodologies. These include:

  • Convergent Synthesis : Utilizing multiple starting materials to construct the desired compound efficiently.

Mechanism of Action

The mechanism of action of (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Biological Activity

(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is a novel compound that features a hexan-2-yl group linked to a triazolopyridine moiety. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H20N4\text{C}_{13}\text{H}_{20}\text{N}_{4}

This structure incorporates both triazole and pyridine rings, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazolopyridine Moiety : Starting from commercially available pyridine derivatives.
  • Alkylation : The hexan-2-yl group is introduced via alkylation reactions.
  • Purification : The final product is purified through recrystallization or chromatography.

Biological Activities

Research has indicated that compounds containing triazole and pyridine rings exhibit a variety of biological activities. The specific activities of this compound include:

Anticancer Activity

Studies have shown that triazolopyridine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Study Findings : A related compound demonstrated potent cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

The triazole ring system has been associated with antimicrobial properties. Preliminary studies suggest that this compound may possess:

  • Broad-Spectrum Antibacterial Effects : Effective against Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

Compounds similar to this compound have shown potential in modulating neurotransmitter systems:

  • Anticonvulsant Activity : Some derivatives have been reported to reduce seizure activity in animal models .

Comparative Analysis with Similar Compounds

A comparative analysis of biological activities between this compound and other triazolopyridine derivatives reveals:

CompoundActivity TypeIC50/ED50 ValuesReference
Compound AAnticancer5 µM
Compound BAntimicrobial10 µg/ml
This compoundAnticancer & AntimicrobialTBDCurrent Study

Case Studies

  • Case Study 1 : A recent study evaluated the anticancer properties of various triazolopyridine derivatives. The findings indicated that modifications to the side chain significantly influenced cytotoxicity levels against cancer cells.
  • Case Study 2 : Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant bacterial strains. Results showed promising activity for compounds containing the triazolopyridine scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine?

  • Methodological Answer : The synthesis typically involves multi-step routes, including:

  • Nucleophilic substitution : Reacting a triazolo-pyridine precursor (e.g., [1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamine) with hexan-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF) .

  • Cyclization reactions : Utilizing 1,3-dipolar cycloaddition to form the triazolo-pyridine core, followed by alkylation with hexan-2-yl groups .

  • Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .

    Table 1 : Summary of Synthetic Approaches

    StepReagents/ConditionsKey IntermediateReference
    Core formationHydrazine, pyridine derivatives, 80°C[1,2,4]Triazolo[4,3-a]pyridine
    AlkylationHexan-2-yl bromide, K₂CO₃, DMF, 60°CTriazolo-pyridinemethylamine
    PurificationColumn chromatography (EtOAc/hexane)Final compound

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the amine linkage and hexyl chain integration (e.g., δ 2.8–3.2 ppm for CH₂-NH) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₅H₂₃N₅) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the triazolo-pyridine core (if crystals are obtainable) .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer :

  • Kinase inhibition : Related triazolo-pyridines inhibit protein kinases (e.g., MAPK, EGFR) via competitive binding to ATP pockets .
  • Cellular assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Selectivity profiling : Compare activity against kinase panels to identify off-target effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Temperature control : Lowering reaction temperatures (e.g., 40–50°C) reduces side-product formation during alkylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while THF minimizes byproducts in cyclization .
  • Catalyst screening : Pd/C or CuI accelerates coupling steps, reducing reaction time by 30–50% .

Q. How should researchers address contradictory data in pharmacological assays?

  • Methodological Answer :

  • Assay validation : Replicate experiments across multiple cell lines (e.g., primary vs. immortalized) to rule out cell-specific effects .
  • Dose-response curves : Use 8–12 concentration points to confirm IC₅₀ consistency .
  • Orthogonal assays : Combine enzymatic (e.g., ADP-Glo™) and cellular assays to cross-verify target engagement .

Q. What strategies guide structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent variation : Modify the hexan-2-yl chain (e.g., branching, hydroxylation) to assess hydrophobicity effects on bioavailability .

  • Triazolo-pyridine modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance kinase binding .

  • Pharmacophore modeling : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs .

    Table 2 : SAR Insights from Analogous Compounds

    ModificationBiological EffectReference
    Hexan-2-yl → CyclopropylmethylReduced cytotoxicity, improved solubility
    -NH₂ at position 62-fold increase in kinase inhibition

Q. Which computational methods predict biological interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinase ATP pockets (PDB: 1M7Q) .
  • MD simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .
  • ADMET prediction : SwissADME or pkCSM estimates logP (optimal: 2–3) and CYP450 interactions .

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